Acetoacetyl-L-carnitine chloride
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Overview
Description
Mechanism of Action
Target of Action
Acetoacetyl-L-carnitine chloride, a derivative of L-carnitine, primarily targets enzymes known as acyl-CoA short-chain synthetases . These enzymes convert acetate into acetyl coenzyme A (acetyl-CoA), a critical molecule in many biochemical reactions . Acyl-CoA short-chain synthetase-2 (ACSS2) is present in the cytosol and nuclei of many cell types, whereas ACSS1 is mitochondrial, with greatest expression in heart, skeletal muscle, and brown adipose tissue .
Mode of Action
This compound interacts with its targets by participating in the formation of acetyl-CoA. Acetyl-CoA is formed when acetate, derived from the diet or from fermentation in the colon, is converted by acyl-CoA short-chain synthetases . This compound can also be transported out of mitochondria as acetyl-L-carnitine via the action of the reversible enzyme carnitine acetyltransferase (CrAT). When energy is required, acetyl-L-carnitine can be imported from the cytoplasm and reconverted to acetyl-CoA .
Biochemical Pathways
The compound affects the acetyl-CoA metabolic pathway . Acetyl-CoA is a key intermediate in carbohydrate, amino acid, and lipid metabolism . It is also involved in the synthesis of fatty acids and the regulation of protein function . This compound, through its conversion to acetyl-CoA, influences these biochemical pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of acetyl-L-carnitine, a related compound, suggest that it is absorbed at least partially without hydrolysis . After oral administration, circulating acetyl-L-carnitine concentration increases, indicating bioavailability . The efficiency of renal reabsorption decreases as circulating L-carnitine concentration increases, resulting in a rapid decline of circulating L-carnitine concentration to baseline .
Result of Action
The action of this compound results in the formation of acetyl-CoA, a molecule critical for energy derivation and lipogenesis . Acetyl-CoA also acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function . Alterations in protein acetylation status, linked to multiple disease states including cancer, can be influenced by the action of this compound .
Action Environment
The action of this compound can be influenced by environmental factors such as nutrient availability and cellular stress conditions . For instance, nutrient deprivation, hypoxia, and other stressors can shift ACSS2 from a lipogenic role in the cytoplasm to a regulatory role in the cell nucleus . This highlights the adaptability of the compound’s action in response to varying environmental conditions.
Biochemical Analysis
Biochemical Properties
Acetoacetyl-L-carnitine chloride is involved in shuttling acetate groups across the mitochondrial membrane, acting as a local, intracellular source of acetate . It interacts with various enzymes and proteins, including acyl-CoA short-chain synthetases, which convert acetate to acetyl coenzyme A (acetyl-CoA) .
Cellular Effects
This compound influences cell function by contributing to the pool of acetyl-CoA, a central molecule in energy derivation and lipogenesis . It can impact cell signaling pathways, gene expression, and cellular metabolism through its role in these processes .
Molecular Mechanism
The mechanism of action of this compound is primarily through its conversion to acetyl-CoA by acyl-CoA short-chain synthetases . This conversion allows it to participate in various metabolic processes, including energy derivation and lipogenesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of acetate to acetyl-CoA . It interacts with acyl-CoA short-chain synthetases in this process
Transport and Distribution
This compound is likely transported across the mitochondrial membrane, given its role in shuttling acetate groups
Subcellular Localization
The subcellular localization of this compound is likely within the mitochondria, given its role in shuttling acetate groups for conversion to acetyl-CoA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetoacetyl-L-carnitine chloride typically involves the reaction of L-carnitine hydrochloride with acetoacetic acid or its derivatives. One common method includes the use of acetoacetyl chloride as the acylating agent . The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through crystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH . The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Acetoacetyl-L-carnitine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetoacetyl-L-carnitine.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are used for substitution reactions.
Major Products Formed
Oxidation: Acetoacetyl-L-carnitine.
Reduction: Alcohol derivatives of this compound.
Substitution: Hydroxyl or amine derivatives of acetoacetyl-L-carnitine.
Scientific Research Applications
Acetoacetyl-L-carnitine chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Acetyl-L-carnitine: Another derivative of L-carnitine, known for its role in fatty acid metabolism and potential therapeutic effects.
Propionyl-L-carnitine: Similar to acetoacetyl-L-carnitine chloride, it is involved in energy production and has applications in treating cardiovascular diseases.
Uniqueness
This compound is unique due to its specific acyl group, which imparts distinct chemical and biological properties . Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-(3-oxobutanoyloxy)propyl]-trimethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5.ClH/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4;/h9H,5-7H2,1-4H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZPBRZOMFSAAF-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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